![molecular formula C14H17ClN4O2S B2569086 2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797811-81-4](/img/structure/B2569086.png)
2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation as a potential drug candidate.
Scientific Research Applications
DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes, including N-(6-chlorobenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide and related compounds, has shown significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The N-sulfonamide derivative plays a crucial role in interacting with DNA, with certain complexes demonstrating high antiproliferative activity against human tumor cells, particularly inducing cell death through apoptosis (González-Álvarez et al., 2013).
Synthesis of Novel Chemical Compounds
A study by Farag et al. (2011) explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. This research highlights the versatility of such chemical structures in synthesizing a wide range of novel compounds (Farag et al., 2011).
Enzyme Inhibition and Molecular Docking Study
In 2019, Vaškevičienė et al. studied benzenesulfonamides bearing methyl groups and pyrrolidinone moiety for their inhibition of human carbonic anhydrase (CA) isoforms. They found that dimethyl groups in the benzenesulfonamide ring selectively affected CA isoforms, suggesting potential for further development of CA inhibitors with higher selectivity (Vaškevičienė et al., 2019).
Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of compounds incorporating benzenesulfonamide moiety, showing significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Molecular modeling within the active site of dihydropteroate synthase highlighted the potential of these compounds in antimicrobial applications (Ghorab et al., 2017).
Safety and Hazards
While the specific safety and hazards of “2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide” are not available, similar compounds have been classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are considered toxic if swallowed or in contact with skin, and may cause skin and eye irritation. They may also cause respiratory irritation and are suspected of causing genetic defects .
properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-10-8-14(19(2)3)18-13(17-10)9-16-22(20,21)12-7-5-4-6-11(12)15/h4-8,16H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXQKAUZBDJUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide |
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